4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of new 3-(4-(p-toluidino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives were synthesized from novel schiff base of 2-((4-(p-toluidino)thiazol-2-ylimino)methyl)phenol with thioglycolic acid in the presence of anhydrous zinc chloride . The chemical structures of these compounds were confirmed by various physic-chemical methods .Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
Research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, including compounds structurally related to 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine, reveals their potent inhibitory effects on cyclin-dependent kinase-2 (CDK2). These compounds, identified through virtual screening and optimized through structure-activity relationships (SARs) and X-ray crystallography, have shown significant potency in inhibiting CDK2, a crucial enzyme in cell cycle regulation. The inhibition of CDK2 and CDK9 by these compounds correlates with antiproliferative and proapoptotic effects in cellular models, indicating their potential in cancer therapy (Wang et al., 2004).
Structural Insights and Drug Design
The structural analysis and synthesis of thiazolo[4,5-d]pyrimidines and their derivatives have been extensively studied due to their structural resemblance to purines and their significance in medicinal chemistry. These compounds have been developed and utilized to design novel therapeutics across a broad range of pharmacological activities. The structural insights gained from these studies aid in the rational design of new drugs with enhanced efficacy and specificity (Kuppast & Fahmy, 2016).
Plant Growth Regulation
Interestingly, derivatives of pyrimidine, such as this compound, have been explored for their role in plant growth regulation. These compounds, acting as plant growth retardants, provide valuable insights into the regulation of terpenoid metabolism in plants, showing relationships to cell division, cell elongation, and senescence. This application demonstrates the compound's potential beyond pharmaceuticals, extending to agriculture and horticulture (Grossmann, 1990).
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-9-2-4-10(5-3-9)18-14-17-8-12(20-14)11-6-7-16-13(15)19-11/h2-8H,1H3,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYEUMPGIBRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.